
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, and a 1,2,3-thiadiazole-4-carboxylate moiety attached at the 8th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated at the 5th and 7th positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Thiadiazole Ring: The brominated quinoline is then reacted with thiosemicarbazide and a suitable oxidizing agent to form the 1,2,3-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
1,2,3-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Quinoline Derivatives: Compounds with similar quinoline rings but different functional groups.
Uniqueness
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is unique due to the presence of both bromine atoms and the thiadiazole ring, which confer distinct chemical and biological properties
特性
CAS番号 |
89588-76-1 |
|---|---|
分子式 |
C12H5Br2N3O2S |
分子量 |
415.06 g/mol |
IUPAC名 |
(5,7-dibromoquinolin-8-yl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H5Br2N3O2S/c13-7-4-8(14)11(10-6(7)2-1-3-15-10)19-12(18)9-5-20-17-16-9/h1-5H |
InChIキー |
IFLSDGBIQVYURX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=CSN=N3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


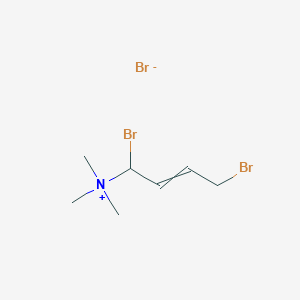
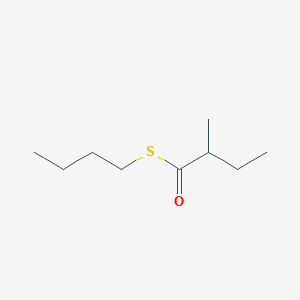
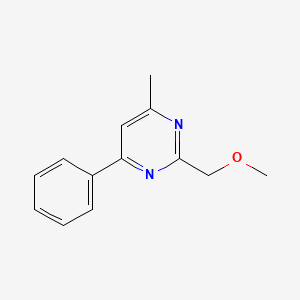
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
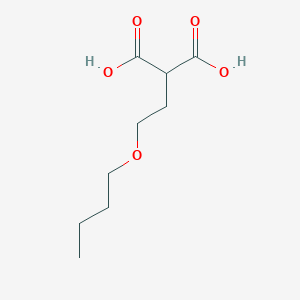
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
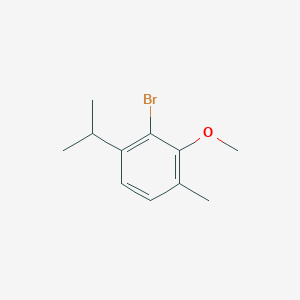

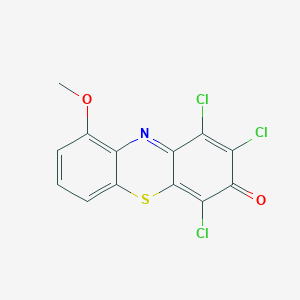
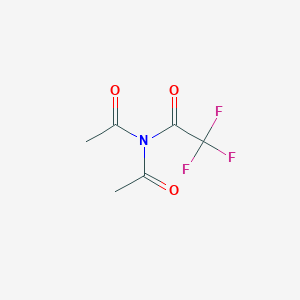


![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
